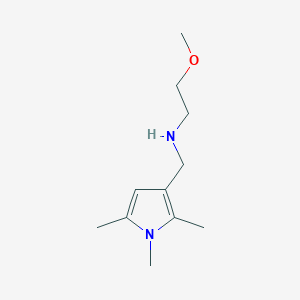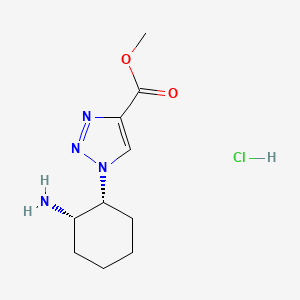
2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine” is a chemical compound with the formula C11H20N2O and a molecular weight of 196.29 . It is available in liquid form .
Physical And Chemical Properties Analysis
This compound has a boiling point, melting point, and density that are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
Compounds similar to "2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine" are used as ligands in the synthesis of palladium(II) complexes, which serve as catalysts for the methoxycarbonylation of olefins. This process is significant for producing esters from olefins, which are important in manufacturing plastics, solvents, and various organic compounds (Zulu et al., 2020).
Ethylene Oligomerization
Nickel(II) complexes chelated by (amino)pyridine ligands derived from compounds structurally similar to the one have been utilized in ethylene oligomerization studies. These complexes act as catalysts to produce ethylene dimers, trimers, and tetramers, which are valuable as feedstocks in the petrochemical industry for producing linear alkenes and alcohols (Nyamato et al., 2016).
Photopolymerization Initiators
Derivatives similar to "2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine" may also find applications as photoinitiators in nitroxide-mediated photopolymerization. This application is critical for developing advanced materials with controlled polymer structures, offering potential in various fields including coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).
Maillard Reaction Products
In food chemistry and biochemistry, enamines derived from similar compounds participate in Maillard reactions, contributing to the formation of melanoidins, which are complex polymers responsible for the color and flavor of cooked foods. Understanding these reactions is important for improving food quality and safety (Tressl et al., 1998).
Eigenschaften
IUPAC Name |
2-methoxy-N-[(1,2,5-trimethylpyrrol-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-7-11(10(2)13(9)3)8-12-5-6-14-4/h7,12H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTAWIARLXQJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613043.png)
![8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2613044.png)
![4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2613046.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2613047.png)
![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2613049.png)

![Ethyl 4-[(dimethylsulfamoyl)amino]benzoate](/img/structure/B2613051.png)
![1-{1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2613054.png)





